2-((4-(2-((4-Fluorophenyl)thio)acetamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-7-9-15(10-8-14)26-13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUNLFCGUFGYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(2-((4-Fluorophenyl)thio)acetamido)but-2-yn-1-yl)oxy)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural components include:
- 4-Fluorophenyl group, which enhances lipophilicity and possibly bioactivity.
- Thioacetamido moiety that may contribute to its pharmacodynamics.
- But-2-yn-1-yl segment, which is known for its role in various biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values often below 10 µM . The presence of the 4-Fluorophenyl group may enhance the cytotoxic effects through increased interaction with target proteins involved in cancer progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | U251 (glioblastoma) | 10–30 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The compound's structural analogs have been studied for their anti-inflammatory properties, particularly in inhibiting TNF-alpha release, a key cytokine in inflammatory responses. The dual inhibition of p38 MAPK and PDE4 pathways has shown to synergistically reduce inflammation . This suggests that this compound may also exert similar effects.
The proposed mechanism of action involves:
- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of p38 MAPK and PDE4, which are crucial in inflammatory signaling pathways.
- Cell Cycle Arrest : Analogous compounds have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A recent phase I clinical trial involving a structurally related compound demonstrated significant safety and tolerability profiles in healthy volunteers. The pharmacokinetic analysis revealed favorable absorption rates and half-lives, suggesting potential for further development in therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-((4-(2-((4-Fluorophenyl)thio)acetamido)but-2-yn-1-yl)oxy)benzamide in anticancer research. For instance:
- A series of thiazole derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines, demonstrating promising results with IC₅₀ values indicating significant anticancer activity .
- The structure-activity relationship (SAR) studies have shown that modifications to the thiazole and benzamide moieties can enhance selectivity and potency against specific tumor types .
Anti-inflammatory Properties
The compound's structural characteristics suggest it may possess anti-inflammatory properties. Inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have been shown to reduce inflammation by modulating cytokine release. Compounds with similar scaffolds have demonstrated efficacy in preclinical models by suppressing tumor necrosis factor alpha (TNFα), indicating a potential pathway for therapeutic intervention .
Antibacterial Activity
Research into related compounds has revealed antibacterial properties against various pathogens. For example:
- Thiazole-integrated compounds have shown moderate to excellent antibacterial activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis . The presence of electron-withdrawing groups such as fluorine may enhance these effects by increasing the compound's lipophilicity and cellular uptake.
Case Studies
Comparison with Similar Compounds
Key Comparisons :
- Substituent Effects : The target compound’s 4-fluorophenylthio group contrasts with the benzoxazolylthio groups in 12c–12h. Fluorine’s electron-withdrawing nature may enhance metabolic stability and membrane permeability compared to methyl or chloro substituents in 12c–12h.
- Biological Activity : Compounds 12c–12h exhibit cytotoxicity against HepG2 cells (IC₅₀ values in low micromolar ranges) by upregulating pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2 . The target compound’s alkyne spacer could influence binding kinetics to similar targets.
Triazole Derivatives with Sulfonylphenyl Groups ()
Compounds 7–9 and 10–15 in feature 1,2,4-triazole cores with sulfonylphenyl and fluorophenyl substituents. For example:
- Compound 7 : 5-(4-(4-H-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione.
- Compound 10: (2-(5-(4-(4-H-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.
Key Comparisons :
- Tautomerism : Unlike the target compound’s stable alkyne linker, triazoles 7–9 exist in thione-thiol tautomeric equilibria, which may affect hydrogen-bonding interactions with biological targets .
Thiazole-Containing Benzamide Derivatives ()
- : 4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide includes a thiazole ring instead of a thioether group, which may enhance π-stacking interactions in enzymatic binding pockets.
- : 2-[(4-Methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide features a methoxybenzyl group, likely improving solubility but reducing metabolic stability compared to the target compound’s fluorophenyl group .
Comparative Data Table
Research Findings and Implications
- Fluorine Substitution: The 4-fluorophenyl group likely enhances lipophilicity and bioavailability relative to non-fluorinated compounds in and .
- Mechanistic Insights : While compounds 12c–12h demonstrate apoptosis induction via BAX/Bcl-2 pathways, the target compound’s mechanism remains speculative. Further studies could explore its interaction with similar apoptotic regulators.
Q & A
Q. What are the critical steps for synthesizing 2-((4-(2-((4-Fluorophenyl)thio)acetamido)but-2-yn-1-yl)oxy)benzamide, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions, including thioether formation, amidation, and alkyne coupling. Key steps include:
- Thioacetamide coupling : React 4-fluorothiophenol with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form the thioether intermediate .
- Alkyne functionalization : Use Sonogashira coupling to attach the but-2-yn-1-yl moiety, ensuring anhydrous conditions and palladium catalysis .
- Benzamide conjugation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzamide group .
- Purity control : Monitor each step using HPLC (≥95% purity threshold) and confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Structural confirmation : Use ¹H/¹³C NMR to verify proton and carbon environments, focusing on diagnostic signals (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, alkyne protons at δ 2.5–3.0 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time comparison against standards .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures, ensuring stability >150°C for storage .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations ranging from 1 nM–100 μM .
- Enzyme inhibition : Screen for AMPA receptor modulation via fluorescence-based binding assays (IC₅₀ calculations) .
- Control compounds : Include structurally similar analogs (e.g., oxadiazole or pyrazine derivatives) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance bioactivity?
- Methodology :
- Substitution patterns : Synthesize analogs with variations in the fluorophenyl, thioacetamide, or benzamide moieties. For example, replace the 4-fluorophenyl group with chlorophenyl or methylphenyl to assess electronic effects .
- Activity mapping : Use IC₅₀ values from kinase inhibition assays (e.g., EGFR or PLpro) to correlate structural changes with potency .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target receptors (e.g., AMPA or SARS-CoV-2 PLpro) .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodology :
- Orthogonal validation : Cross-validate NMR data with IR spectroscopy (amide I band at ~1650 cm⁻¹) and X-ray crystallography for unambiguous structural assignment .
- Hyphenated techniques : LC-MS/MS to detect trace impurities (<5%) that may skew biological results .
- Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers in the alkyne chain) by analyzing temperature-dependent spectral changes .
Q. How can integrated computational and experimental approaches elucidate the mechanism of action?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify stable binding conformations .
- Mutagenesis studies : Validate predicted binding residues (e.g., Gln269 in PLpro) via site-directed mutagenesis and SPR binding assays .
- Kinetic analysis : Use stopped-flow spectroscopy to measure association/dissociation rates (kₒₙ/kₒff) for enzyme inhibition .
Q. What methodologies assess stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 24 hours. Monitor degradation via HPLC to identify labile groups (e.g., alkyne or amide bonds) .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; analyze using DSC to detect polymorphic transitions .
- Oxidative stability : Treat with H₂O₂ (3% v/v) and quantify sulfoxide/sulfone byproducts via LC-MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Re-evaluate force fields : Compare docking scores from multiple software (e.g., Glide vs. AutoDock) to rule out algorithmic bias .
- Solvent effects : Re-run MD simulations with explicit solvent models (TIP3P water) to improve binding affinity predictions .
- Off-target screening : Use proteome-wide phage display to identify unintended targets that may explain unexpected activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
